molecular formula C12H8BrN3 B8201982 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Numéro de catalogue: B8201982
Poids moléculaire: 274.12 g/mol
Clé InChI: IKSNGEACZZVWSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a bromine atom at position 2 and a phenyl group at position 7. This scaffold is part of a broader class of [1,2,4]triazolo[1,5-a]pyridines, which are valued in medicinal chemistry for their diverse biological activities, including roles as kinase inhibitors, antibacterial agents, and antioxidants . The bromine substituent enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the phenyl group contributes to lipophilicity and target binding affinity .

Propriétés

IUPAC Name

2-bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-12-14-11-10(7-4-8-16(11)15-12)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSNGEACZZVWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CN3C2=NC(=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also provides good yields and is widely used in the synthesis of triazolopyridines.

Industrial Production Methods

Industrial production of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing Agents: Such as sodium hypochlorite and manganese dioxide, used in oxidative cyclization.

    Reducing Agents: Used in reduction reactions to modify the compound’s structure.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different biological and chemical properties.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. Studies have shown that 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has also been studied for its anticancer potential. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of specific signaling pathways .

Material Science

Synthesis of Novel Materials
Due to its unique chemical structure, 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine can be utilized in synthesizing novel materials with specific electronic properties. Its incorporation into polymer matrices has been explored for applications in organic electronics and photonic devices .

Research Tool in Biochemistry

Biochemical Assays
The compound serves as a valuable tool in biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to selectively bind to certain biological targets allows researchers to investigate complex biochemical pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine against multi-drug resistant bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

Case Study 2: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were investigated on human breast cancer cells. The findings revealed that treatment with 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Data Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Material ScienceSynthesis of electronic materialsEnhanced electronic properties observed
Research ToolBiochemical assaysSelective binding to biological targets

Mécanisme D'action

The mechanism of action of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inverse agonist for RORγt and an inhibitor for Janus kinases (JAK1 and JAK2) . These interactions disrupt the normal functioning of these targets, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Positional Isomers and Bromine Substitution

The position of bromine and other substituents significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents Key Properties/Activities Reference
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br at C7 Intermediate for antibacterial agents; tested against Gram-positive bacteria
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine Br at C8, Cl at C6 Precursor for PDE10 inhibitors via palladium-catalyzed cyanation
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br at C5, NH2 at C2 Antioxidant activity (40.16% inhibition of adrenaline oxidation)
2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine Br at C8, NH2 at C2 Low cytotoxicity; potential antioxidant due to amino group
7-(3-Bromophenyl)-triazolo[1,5-a]pyridine Br on phenyl at C7 Antibacterial activity (58% yield, active against S. aureus)

Key Observations :

  • Bromine Position : Bromine at C2 (target compound) serves as a reactive site for cross-coupling, whereas bromine at C7 or C8 (e.g., ) is often used in nucleophilic substitutions.
  • Amino vs. Phenyl Groups: Amino substituents (e.g., ) enhance antioxidant activity but reduce lipophilicity compared to phenyl groups, which improve target binding in hydrophobic pockets .

Core Heterocycle Variations

Comparisons with triazolo[1,5-c]pyrimidine and imidazo[1,2-a]pyridine derivatives highlight the impact of core structure:

Compound Name Core Structure Key Differences Reference
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine Triazolo[1,5-c]pyrimidine Pyrimidine core increases hydrogen-bonding potential; used in kinase inhibition
207-Bromoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reduced π-stacking capacity compared to triazolo[1,5-a]pyridines; lower thermal stability

Key Observations :

  • Triazolo[1,5-a]pyridines exhibit superior π-π stacking and metabolic stability compared to imidazo analogs, making them more suitable for drug development .

Antibacterial Activity

  • Target Compound : Phenyl and bromine substituents may enhance penetration into bacterial membranes, though specific data are lacking.
  • 7-Bromo Analog : Shows moderate activity against S. aureus (MIC = 12.5 µg/mL) .
  • 7-(3-Bromophenyl) Derivative : Exhibits 58% inhibition of E. faecalis at 50 µg/mL .

Antioxidant and Cytotoxicity Profiles

  • 2-Amino-8-bromo Analog: Low cytotoxicity (hemolysis <10%) and 40.16% antioxidant activity .
  • 5-Bromo-2-amine Derivative : Higher antioxidant capacity but moderate cytotoxicity due to bromine at C5 .

Kinase and Enzyme Inhibition

  • 8-Bromo-6-chloro Derivative : Used in PDE10 inhibitor synthesis, highlighting the importance of halogen positioning .
  • Triazolo[1,5-c]pyrimidine Core : Demonstrates kinase inhibition via enhanced H-bonding with pyrimidine nitrogen .

Activité Biologique

2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1613380-42-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine is C12H8BrN3. The compound features a triazole ring fused to a pyridine structure, which is known to contribute to its diverse biological activities.

Biological Activity Overview

Research has indicated that 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine exhibits several biological activities, including antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

A study highlighted the compound's selectivity against Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. The synthesized analogues demonstrated the ability to impair the growth of C. trachomatis without affecting host cell viability. Notably, these compounds were non-mutagenic and showed promising stability in plasma and gastric fluid .

Table 1: Antimicrobial Activity of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Selectivity Index
2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridineC. trachomatis64 μg/mLHigh
Other AnaloguesVarious BacteriaVariesModerate

Anticancer Activity

The compound also shows potential as an anticancer agent. It has been reported to inhibit various kinases involved in cancer progression. For instance, it exhibited inhibitory activity against VEGFR-2 kinase with an IC50 value of 1.46 µM .

Table 2: Anticancer Activity of Selected Compounds

CompoundTarget KinaseIC50 (µM)
2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridineVEGFR-21.46
Compound ACDK20.36
Compound BCDK91.80

The mechanisms through which 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects are still under investigation. However, preliminary studies suggest that it may interfere with key metabolic pathways in pathogens and cancer cells.

Chlamydial Growth Inhibition

The compound appears to inhibit the glucose-6-phosphate pathway in C. trachomatis, leading to reduced chlamydial inclusion numbers and altered morphology in infected cells .

Kinase Inhibition

As an inhibitor of VEGFR-2 and other kinases like CDK2 and CDK9, the compound may disrupt signaling pathways critical for tumor growth and angiogenesis . This suggests a dual mechanism where it acts both as an antimicrobial and an anticancer agent.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Preclinical Study on Chlamydia : A study assessed the impact of various analogues on C. trachomatis infection in vitro. Results indicated that certain derivatives had significantly higher activity compared to traditional antibiotics .
  • Cancer Cell Line Study : In vitro tests on human tumor cell lines demonstrated that the compound inhibited cell proliferation effectively at low concentrations while maintaining low toxicity towards normal cells .

Q & A

Q. Table 1: Representative Synthesis Routes

MethodReagents/ConditionsYieldReference
Oxidative cyclizationMnO₂ in DMF, 80°C65–75%
BrominationNBS (N-bromosuccinimide), CHCl₃85%
Suzuki coupling (C8-Ph)Pd(PPh₃)₄, K₂CO₃, toluene, 110°C60%

How is structural characterization performed for this compound?

Basic
Characterization relies on multimodal analytical techniques:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon connectivity. For example, NH protons resonate at δ 9.92 ppm (DMSO-d₆), and aromatic protons appear as multiplets between δ 6.68–7.73 ppm .
  • IR : Stretching frequencies confirm functional groups (e.g., C≡N at 2211 cm⁻¹, C=O at 1682 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for derivatives) validate molecular weight .
  • Elemental analysis : Confirms C, H, N, S, and Br content within ±0.4% error .

What are the standard protocols for functionalizing the bromine substituent in this compound?

Advanced
The bromine at position 2 enables diverse derivatization:

  • Cyanation : Pd-catalyzed substitution with Zn(CN)₂ yields 2-cyano derivatives (Scheme 2 in ).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups (e.g., 8-phenyl substitution) .
  • Nucleophilic substitution : Amines or thiols replace Br under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Key Considerations :

  • Catalyst choice (Pd(PPh₃)₄ vs. PdCl₂) impacts yield.
  • Steric hindrance from the phenyl group at C8 may slow reactivity .

How does the bromine substituent influence biological activity in triazolopyridines?

Advanced
Bromine enhances lipophilicity and binding affinity in enzyme inhibition:

  • JAK1/2 inhibition : Bromine at C2 increases potency by 3–5× compared to non-halogenated analogs .
  • Antimicrobial activity : Derivatives with Br and phenyl groups show MIC values of 4–16 µg/mL against S. aureus and E. coli .

Q. Contradictions :

  • Some studies report reduced antifungal activity with bulky substituents (e.g., phenyl), likely due to steric clashes .

How to design experiments to resolve contradictions in biological activity data?

Q. Advanced

  • Comparative SAR studies : Synthesize analogs with varying substituents (e.g., Cl, CN, CH₃) at C2/C8 and test against standardized bacterial/fungal strains .
  • Molecular docking : Model interactions with target enzymes (e.g., JAK2) to identify steric/electronic effects .
  • Dose-response assays : Quantify IC₅₀ values under controlled conditions (e.g., pH, temperature) to minimize variability .

Q. Table 2: Biological Activity of Selected Derivatives

CompoundTarget Enzyme/OrganismActivity (IC₅₀/MIC)Reference
2-Bromo-8-Ph-TriazoloJAK10.8 µM
2-CN-8-Ph-TriazoloS. aureus8 µg/mL
2-NH₂-8-Ph-TriazoloAntioxidant (C. elegans)38.82% inhibition

What methodologies are used to evaluate antioxidant activity in triazolopyridines?

Q. Advanced

  • TBARS assay : Measures thiobarbituric acid-reactive substances (e.g., malondialdehyde) in lipid peroxidation .
  • Adrenaline oxidation inhibition : Quantifies ROS scavenging capacity at λ = 480 nm .
  • In vivo models : Lifespan extension in C. elegans under oxidative stress (e.g., 20% lifespan increase at 50 µM) .

How to optimize reaction conditions for high-yield synthesis?

Q. Advanced

  • Solvent selection : Ethanol or DMF improves solubility of intermediates .
  • Catalyst loading : 10 mol% piperidine enhances cyclization efficiency .
  • Temperature control : Reflux (80–100°C) minimizes side reactions (e.g., decomposition of malononitrile) .

Example : Ternary condensation of hydrazone, aldehyde, and malononitrile in ethanol with piperidine yields 58–76% .

What are the emerging applications of this compound in materials science?

Q. Advanced

  • OLEDs : Derivatives with cyano groups act as electron-transport layers due to high electron affinity .
  • Coordination polymers : Triazolopyridines form complexes with Cu²⁺/Zn²⁺ for catalytic applications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.